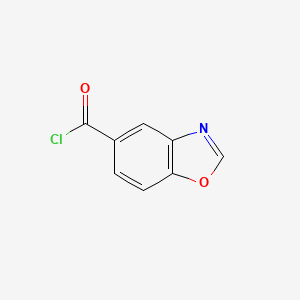
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester typically involves the esterification of 3-pyridinecarboxylic acid with (5-fluoro-3-pyridinyl)methanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
3-Pyridinecarboxylic acid, (5-fluoro-3-pyridinyl)methyl ester is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other pyridinecarboxylic acids. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
23723-31-1 |
|---|---|
Formule moléculaire |
C12H9FN2O2 |
Poids moléculaire |
232.21 g/mol |
Nom IUPAC |
(5-fluoropyridin-3-yl)methyl pyridine-3-carboxylate |
InChI |
InChI=1S/C12H9FN2O2/c13-11-4-9(5-15-7-11)8-17-12(16)10-2-1-3-14-6-10/h1-7H,8H2 |
Clé InChI |
WOFJTSLEYUNNQE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C(=O)OCC2=CC(=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
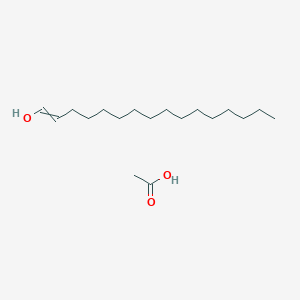
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
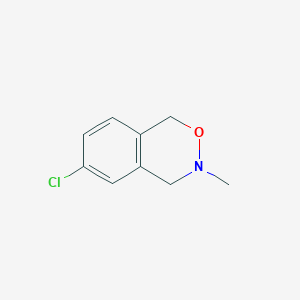
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
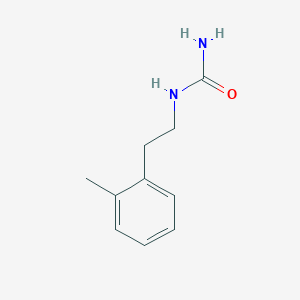
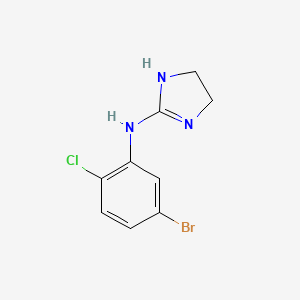
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
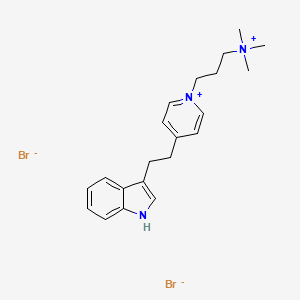
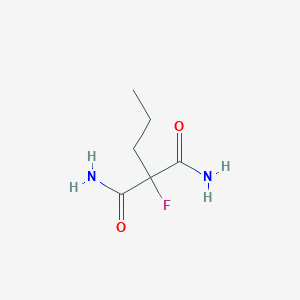
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)


